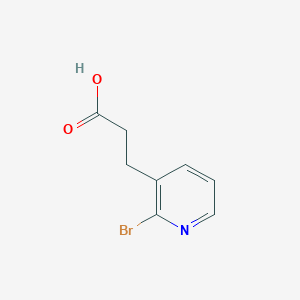![molecular formula C15H10F3N5O2 B2572222 6-(1H-1,2,4-Triazol-1-yl)-N-[4-(Trifluormethoxy)phenyl]nicotinamid CAS No. 861208-38-0](/img/structure/B2572222.png)
6-(1H-1,2,4-Triazol-1-yl)-N-[4-(Trifluormethoxy)phenyl]nicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction, followed by the attachment of the trifluoromethoxyphenyl and nicotinamide groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazole ring. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) could be used to confirm the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-donating and withdrawing properties of the functional groups. For example, the trifluoromethoxy group is a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, affecting its solubility and permeability .Wirkmechanismus
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is not fully understood, but it is believed to act through multiple pathways. 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and protein kinases, which play important roles in cell proliferation and inflammation. Additionally, 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of various signaling pathways. In vivo studies have shown that 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide can reduce tumor growth, improve cognitive function, and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is its potential therapeutic applications in various diseases. 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has been shown to have a broad range of biological activities, making it a promising candidate for drug development. However, one of the limitations of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is its relatively low solubility, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are many potential future directions for 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide research. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide. Another area of research could focus on the optimization of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide for specific therapeutic applications, such as cancer or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide and to identify potential drug targets.
Synthesemethoden
6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is synthesized through a multi-step reaction process that involves the reaction of 4-trifluoromethoxybenzaldehyde with 2-aminopyridine to form 4-(trifluoromethoxy)phenyl)-2-pyridinamine. This intermediate is then reacted with 1H-1,2,4-triazole-1-carboxamidine to form the final product, 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Elektrochrome und optische Geräte
Eigenschaften
IUPAC Name |
6-(1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O2/c16-15(17,18)25-12-4-2-11(3-5-12)22-14(24)10-1-6-13(20-7-10)23-9-19-8-21-23/h1-9H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABREEDDVOBHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)

![1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572141.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2572146.png)
![2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2572148.png)




methanone](/img/structure/B2572158.png)
![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2572159.png)
![4-(azepan-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572160.png)
![Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)